molecular formula C21H17ClFN5O3 B2362343 3-(2-chloro-6-fluorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900282-34-0

3-(2-chloro-6-fluorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2362343
CAS RN: 900282-34-0
M. Wt: 441.85
InChI Key: VFWFZUYDMDJTHN-UHFFFAOYSA-N
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Description

The compound “3-(2-chloro-6-fluorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Dual-Target-Directed Ligands

This compound has been studied as a part of a class of dual-target-directed ligands. Specifically, it combines A2A adenosine receptor antagonistic activity with monoamine oxidase B (MAO-B) inhibition. This duality is valuable in addressing neurodegenerative diseases like Parkinson's disease. The ligands show potential for both symptomatic relief and disease-modifying effects. For example, compound 9u displayed significant potency and selectivity in this context (Załuski et al., 2019).

Antidepressant Agents

Another research application involves the evaluation of derivatives of this compound for their potential as antidepressant agents. These derivatives have been tested for serotonin receptor affinity and phosphodiesterase inhibitor activity. One particular derivative showed promising results in in vivo studies as a potential antidepressant (Zagórska et al., 2016).

N-Heterocyclic Carbene Precursors

The molecular structure of this compound and its derivatives are also of interest in the study of N-heterocyclic carbenes (NHCs). These compounds have been investigated for their stability and structural properties, providing insights into the reactivity and potential applications of NHCs (Hobbs et al., 2010).

Antimycobacterial Activity

Research has also explored the antimycobacterial properties of imidazole derivatives, including those related to this compound. These studies aim at mimicking parts of the structure of potent antimycobacterial agents and have identified several compounds with in vitro antimycobacterial activity (Miranda & Gundersen, 2009).

Potential Inhibitors of Angiogenesis

This compound's derivatives have been synthesized and evaluated as potential inhibitors of angiogenesis. Such research is crucial in developing treatments for diseases where angiogenesis plays a key role, such as cancer (Braud et al., 2003).

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5O3/c1-12-9-27-17-18(24-20(27)26(12)10-13-5-4-8-31-13)25(2)21(30)28(19(17)29)11-14-15(22)6-3-7-16(14)23/h3-9H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWFZUYDMDJTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC5=C(C=CC=C5Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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